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Compound of Interest

Compound Name:
4-(2-Chloro-5-

methoxybenzyl)morpholine

CAS No.: 927811-61-8

Cat. No.: B1530789 Get Quote

Executive Summary & Chemical Identity
4-(2-Chloro-5-methoxybenzyl)morpholine is a specialized heterocyclic building block and

pharmacophore scaffold used extensively in medicinal chemistry. Characterized by a

morpholine ring linked to a di-substituted benzene core, this molecule serves as a critical

intermediate in the synthesis of Central Nervous System (CNS) agents, particularly those

targeting sigma receptors, serotonin transporters (SERT), and specific kinase pathways.

Its structural utility lies in the "privileged" nature of the benzylmorpholine moiety, where the 2-

chloro substituent provides metabolic stability (blocking oxidative metabolism at the ortho-

position) and the 5-methoxy group offers a hydrogen bond acceptor site, modulating

lipophilicity and receptor affinity.
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Parameter Detail

IUPAC Name
4-[(2-Chloro-5-

methoxyphenyl)methyl]morpholine

CAS Number 927811-61-8

Molecular Formula C₁₂H₁₆ClNO₂

Molecular Weight 241.71 g/mol

SMILES COC1=CC(CN2CCOCC2)=C(Cl)C=C1

LogP (Predicted) ~2.1 (Lipophilic, CNS penetrant)

pKa (Predicted) ~7.8 (Basic morpholine nitrogen)

Appearance
Colorless to pale yellow oil (free base); White

solid (HCl salt)

Structural Characterization & Pharmacophore
Analysis
Conformational Analysis
The molecule exists in a flexible conformation centered around the benzylic methylene bridge (

).

Morpholine Ring: Adopts a classic chair conformation, minimizing 1,3-diaxial interactions.

The nitrogen lone pair is available for protonation, crucial for binding to aspartate residues in

GPCR binding pockets.

Aromatic Substitution: The 2-chloro atom creates steric bulk that restricts rotation around the

phenyl-methylene bond, potentially locking the molecule into a bioactive conformation

preferred by certain enzymes.

Electronic Effects: The 5-methoxy group is electron-donating by resonance but electron-

withdrawing by induction. Positioned meta to the methylene bridge (relative to the ring

system numbering), it increases the electron density of the aromatic ring, influencing
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stacking interactions.

Spectroscopic Validation (Theoretical Assignments)
H NMR (400 MHz, CDCl

):

7.25 (d, 1H, Ar-H3): Doublet due to ortho-coupling.

6.95 (d, 1H, Ar-H6): Doublet, ortho to the methylene bridge.

6.75 (dd, 1H, Ar-H4): Doublet of doublets.

3.80 (s, 3H, -OCH

): Singlet, methoxy group.

3.70 (t, 4H, Morpholine O-CH

): Triplet, ether protons.

3.55 (s, 2H, Ar-CH

-N): Singlet, benzylic protons.

2.50 (t, 4H, Morpholine N-CH

): Triplet, amine protons.

Synthetic Pathways[5][7][8]
Primary Route: Reductive Amination (Recommended)
The most robust synthesis involves the reductive amination of 2-chloro-5-

methoxybenzaldehyde with morpholine. This method avoids the formation of quaternary

ammonium byproducts common in direct alkylation.

Reaction Scheme (DOT Visualization)
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Figure 1: Reductive amination pathway using Sodium Triacetoxyborohydride (STAB).

Detailed Protocol
Reagents:

2-Chloro-5-methoxybenzaldehyde (1.0 equiv)

Morpholine (1.1 equiv)

Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

Acetic Acid (catalytic, 0.1 equiv)

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)

Procedure:

Step A: Dissolve the aldehyde in DCM under an inert atmosphere (

).

Step B: Add morpholine and catalytic acetic acid. Stir for 30 minutes at room temperature

to facilitate imine formation.

Step C: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes. (STAB is

preferred over NaBH
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due to its selectivity for imines over aldehydes, preventing side-reduction of the starting
material).

Step D: Warm to room temperature and stir for 4–12 hours. Monitor via TLC (Mobile

phase: 5% MeOH in DCM).

Step E (Workup): Quench with saturated aqueous NaHCO

. Extract with DCM (3x). Wash combined organics with brine, dry over MgSO

, and concentrate in vacuo.

Step F (Purification): If necessary, purify via flash column chromatography (Silica gel,

Hexane/EtOAc gradient).

Alternative Route: Nucleophilic Substitution
Reaction of 2-chloro-5-methoxybenzyl chloride with morpholine in the presence of a base (

or

) in acetonitrile.

Drawback: Higher risk of over-alkylation (formation of bis-morpholinium salts) and requires

the handling of lachrymatory benzyl halides.

Biological Context & Applications[5][8][9][10]
This molecule is not merely a passive intermediate; it is a privileged scaffold in

neuropharmacology. The combination of the basic morpholine nitrogen and the lipophilic,

electron-rich benzyl ring allows it to mimic neurotransmitters like serotonin and dopamine.

Target Interaction Map
The 4-(2-chloro-5-methoxybenzyl)morpholine motif is frequently designed to interact with:

Sigma-1 Receptors (

R): The basic nitrogen forms an ionic bond with Asp126, while the benzyl group occupies the
hydrophobic pocket.
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Serotonin Transporter (SERT): Acts as a competitive inhibitor.

Kinase Domains: The morpholine oxygen can act as a hinge binder in certain ATP-

competitive inhibitors.

Signaling & Interaction Diagram (DOT Visualization)
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Figure 2: Pharmacological interaction network showing key binding modes (Ionic/Hydrophobic)

and downstream therapeutic effects.

Safety & Handling (MSDS Summary)
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The free base may

oxidize over time; conversion to the Hydrochloride (HCl) salt is recommended for long-term

storage.

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek

medical advice.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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